

Profile and Biological Role of 6-Hydroxy-9H-purine 3-N-oxide

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Compound Focus: 6-HYDROXY-9H-PURINE 3-N-OXIDE

CAS No.: 19765-65-2

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The table below summarizes the core characteristics of **6-Hydroxy-9H-purine 3-N-oxide**, setting it apart from other purine metabolites [1]:

Property	Description
IUPAC Name	3-hydroxy-7H-purin-6-one [2]
CAS Number	55402-91-0 [1] [2]
Molecular Formula	C ₅ H ₄ N ₄ O ₂ [1] [2]
Molecular Weight	152.11 g/mol [1]
Primary Biological Role	Major component of Schreckstoff , an alarm pheromone in fish [1].
Mechanism of Action	Binds to specific receptors, triggering a cascade of stress responses and behavioral changes in aquatic organisms upon predator threat [1].

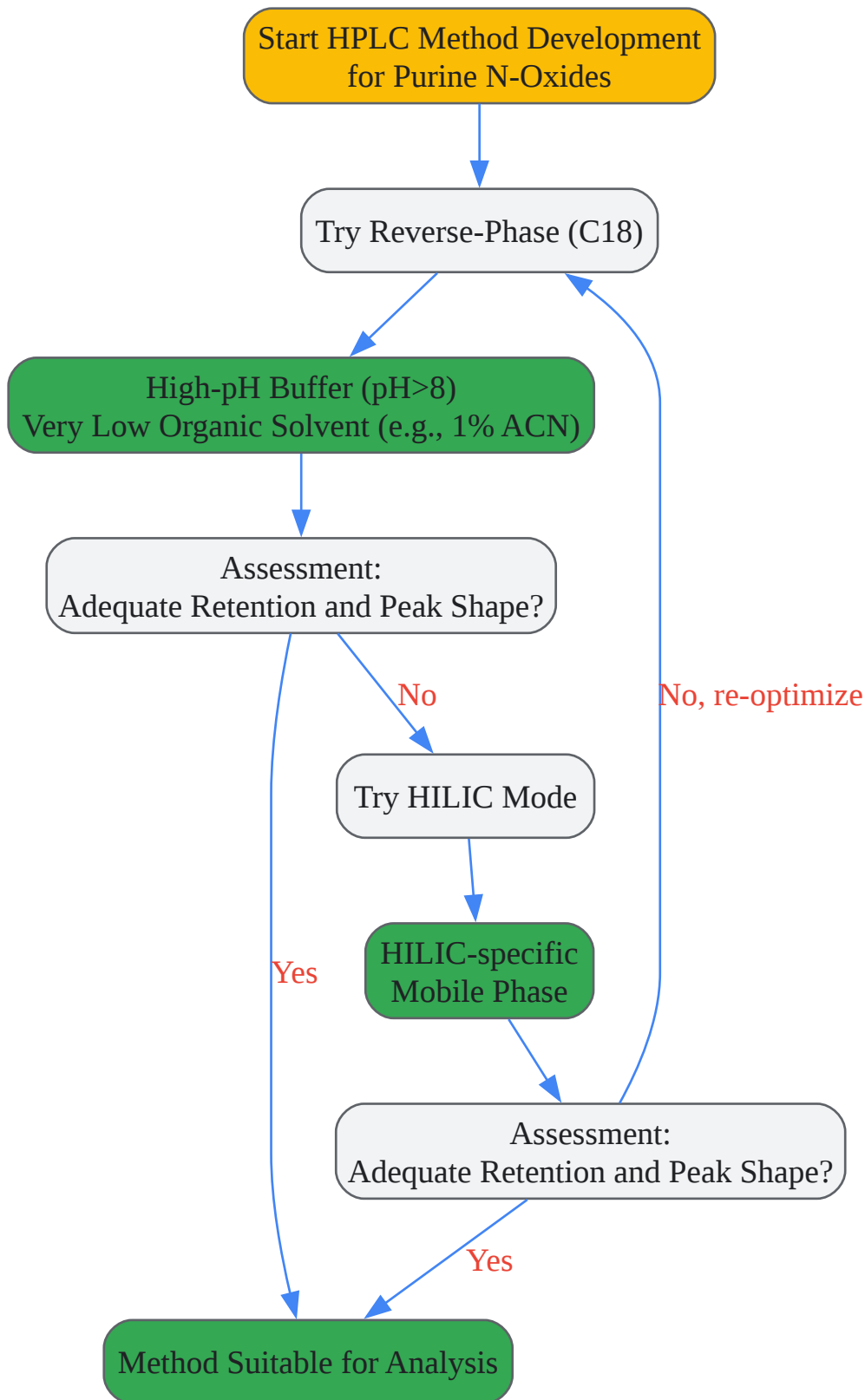
Property	Description
Key Differentiator	Its function as an extracellular signaling molecule in ecology contrasts with the role of other oxidative purine lesions (like 8-oxo-purines) which are primarily indicators of intracellular oxidative DNA damage [1] [3].

Analytical Challenge: HPLC Retention of Purine N-Oxides

A critical practical aspect for researchers is the analysis of N-oxide compounds. **Purine N-oxides, including 6-Hydroxy-9H-purine 3-N-oxide, are highly polar**, which presents a significant challenge for retention on standard reverse-phase HPLC columns [4].

- **Problem:** On a standard C18 column with high aqueous mobile phases, these compounds may show little to no retention, eluting with the solvent front. This leads to poor separation from other matrix components [4].
- **Expert Recommendations:** Based on analyses of similar pyridine N-oxides, the following adjustments can be attempted [4]:
 - **Use of High-pH Mobile Phases:** Employing a basic buffer (e.g., Ammonium Hydroxide) at a pH above 8 can sometimes improve retention on a C18 column.
 - **Very Low Organic Content:** Running the method with a very low percentage (e.g., 1%) of organic solvent (ACN) can aid retention.
 - **Alternative Chromatographic Modes:** If reverse-phase fails, **HILIC (Hydrophilic Interaction Liquid Chromatography)** is a promising alternative, though some experts report that it can produce poor peak shapes for certain N-oxides [4].

The following diagram illustrates the recommended workflow for method development based on these insights:



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Synthesis and Chemical Derivatization

The synthesis of **6-Hydroxy-9H-purine 3-N-oxide** is well-established, allowing for controlled production and derivatization for research.

- **Primary Synthesis Route:** The most common method involves a **two-step oxidation** of commercially available 6-methoxypurine. The key step is the oxidation of the nitrogen at position 3 using **hydrogen peroxide in glacial acetic acid** as the solvent [1].
- **Advanced & Catalytic Methods:** Research into more efficient synthesis includes:
 - **Photochemical cyclization** of 2,3-diaminomaleonitrile (DAMN), which allows for structural diversification early in the synthetic pathway [1].
 - **Transition-metal catalysis** using Molybdenum oxide (MoO₃) with hydrogen peroxide, which offers higher yields (70-85%) and enhanced regioselectivity [1].

For generating derivatives, the purine core can be regioselectively functionalized. The **C6 hydroxyl group** can be converted to a chloride, enabling nucleophilic displacement to create 6-arylamino or 6-alkoxy derivatives. The **C8 position** is activated for electrophilic substitution like bromination. Alkylation at the **N9 position** is possible but requires a temporary reduction of the N-oxide group [1].

Comparative Context with Other Purine Modifications

To fully appreciate its position in the field, it can be compared to other purine-related compounds and processes.

Aspect	6-Hydroxy-9H-purine 3-N-oxide (Hypoxanthine 3-N-oxide)	Oxidative Purine Lesions (e.g., 8-oxo-dG, 8-oxo-dA)	Purinergic Signaling Molecules (e.g., ATP, Adenosine)
Primary Context	Ecological signaling (alarm pheromone) [1]	Intracellular DNA damage [3]	Extracellular cell communication (neurotransmission, immune response, etc.) [5]
Role in Redox Biology	Not directly linked to redox homeostasis	Biomarkers of oxidative stress;	Modulate redox biology; P2 receptor activation can trigger ROS

Aspect	6-Hydroxy-9H-purine 3-N-oxide (Hypoxanthine 3-N-oxide)	Oxidative Purine Lesions (e.g., 8-oxo-dG, 8-oxo-dA)	Purinergic Signaling Molecules (e.g., ATP, Adenosine)
		formed by reaction of ROS with DNA [3]	production; adenosine generally promotes redox homeostasis [5]
Analytical Technique	HPLC (with retention challenges), LC-MS [1] [4]	LC-MS/MS with isotope dilution is the gold standard for quantification [3]	Various biological assays; HPLC for metabolite quantification

Key Takeaways for Researchers

- **Unique Bioactivity:** **6-Hydroxy-9H-purine 3-N-oxide** is distinguished by its defined role as an **alarm pheromone**, unlike other purine N-oxides or lesions whose biological significance may be more generalized or related to damage [1].
- **Anticipate Analytical Hurdles:** Be prepared for challenges in analyzing this compound via HPLC. The recommended strategy is to **begin method development with a high-pH, low-organic reverse-phase condition** and have a HILIC method as a backup plan [4].
- **Leverage Robust Synthesis:** Its synthesis is reliable and can be scaled. Furthermore, the molecule offers several handles for chemical derivatization, making it a versatile scaffold for further research [1].

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References

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To cite this document: Smolecule. [Profile and Biological Role of 6-Hydroxy-9H-purine 3-N-oxide]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b607013#6-hydroxy-9h-purine-3-n-oxide-vs-other-purine-n-oxides]

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